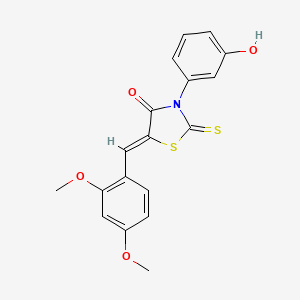![molecular formula C19H11BrClN3O2S B12153681 (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12153681.png)
(2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound that features a thiazolo[3,2-b][1,2,4]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and chlorine atoms in the benzylidene and benzyl groups, respectively, adds to its chemical reactivity and potential for various functional modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of appropriate benzylidene and benzyl derivatives with a thiazolo[3,2-b][1,2,4]triazine precursor. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol, methanol, or dimethyl sulfoxide.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Time: Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The bromine and chlorine substituents can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine and chlorine atoms, yielding a more simplified structure.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated derivatives.
Substitution: Products may include ethers, thioethers, or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential biological activities make it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific application. For instance, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(2Z)-2-(3-bromobenzylidene)-6-(2-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and potential applications. The thiazolo[3,2-b][1,2,4]triazine core also provides a distinct structural framework that can be exploited for various chemical and biological purposes.
属性
分子式 |
C19H11BrClN3O2S |
|---|---|
分子量 |
460.7 g/mol |
IUPAC 名称 |
(2Z)-2-[(3-bromophenyl)methylidene]-6-[(2-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H11BrClN3O2S/c20-13-6-3-4-11(8-13)9-16-18(26)24-19(27-16)22-17(25)15(23-24)10-12-5-1-2-7-14(12)21/h1-9H,10H2/b16-9- |
InChI 键 |
MPBCOWHBTSHHGL-SXGWCWSVSA-N |
手性 SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=NC2=O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide](/img/structure/B12153599.png)


![5-(2-Bromoethyl)-2-chloroindolo[2,3-b]quinoxaline](/img/structure/B12153610.png)

![N-(2-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12153616.png)
![1-phenyl-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12153621.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153623.png)
![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide](/img/structure/B12153626.png)
![ethyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12153647.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12153650.png)
![4-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B12153651.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12153670.png)
